Malononitrile, (4-methoxy-2-methylphenyl)hydrazono-
Description
Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- is a hydrazono-malononitrile derivative characterized by a central malononitrile core (-CH(CN)₂) conjugated with a (4-methoxy-2-methylphenyl)hydrazono group. This compound belongs to a class of α,β-unsaturated nitriles synthesized via diazo-coupling reactions, where malononitrile reacts with diazonium salts derived from aromatic amines . The presence of dual cyano groups and the hydrazono linkage imparts unique reactivity, enabling applications in nonlinear optics (NLO), pharmaceuticals, and as intermediates in heterocyclic synthesis .
The (4-methoxy-2-methylphenyl) substituent introduces steric and electronic effects: the methoxy group (-OCH₃) is electron-donating, enhancing resonance stabilization, while the methyl group (-CH₃) increases steric hindrance. These features influence solubility, stability, and intermolecular interactions compared to simpler hydrazono-malononitriles .
Properties
CAS No. |
101756-35-8 |
|---|---|
Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-[(4-methoxy-2-methylphenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C11H10N4O/c1-8-5-10(16-2)3-4-11(8)15-14-9(6-12)7-13/h3-5,15H,1-2H3 |
InChI Key |
DNEMFBSWTYHHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NN=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of aryl-substituted malononitriles like malononitrile, (4-methoxy-2-methylphenyl)hydrazono- typically involves two key stages:
Stage 1: Formation of Aryl Halide Intermediate
This involves diazotization of the corresponding aromatic amine (in this case, a 4-methoxy-2-methylaniline analog) followed by halogenation to introduce a bromine or iodine substituent on the aromatic ring.Stage 2: Coupling of Malononitrile with the Aryl Halide
The aryl halide reacts with malononitrile under basic conditions in the presence of a catalyst to form the aryl malononitrile derivative.
This strategy is supported by detailed patent literature on structurally similar compounds such as 2,6-diethyl-4-methylphenyl malononitrile, which shares the core malononitrile-aryl framework.
Detailed Preparation Steps
Diazotization and Halogenation of Aromatic Amine
-
- Aromatic amine: e.g., 4-methoxy-2-methylaniline (analogous to 2,6-diethyl-4-methylaniline)
- Hydrobromic acid (40-45 wt%)
- Sodium nitrite solution (0.5-0.55 mol/100 mL)
- Ferrous iron mixture (hydrobromic acid, potassium bromide, ferrous sulfate)
-
- Dissolve the aromatic amine in hydrobromic acid to form a mixed solution.
- Cool the solution to approximately 0 to -2 °C.
- Add sodium nitrite solution dropwise to generate the diazonium salt.
- Prepare the ferrous iron mixture heated to about 50-57 °C.
- Add the diazonium solution to the ferrous iron mixture and maintain reaction temperature around 80-90 °C for 1-3 hours.
- After completion, cool, extract with ethyl acetate, dry, and purify by column chromatography to obtain the aryl bromide intermediate.
| Parameter | Value/Range |
|---|---|
| Hydrobromic acid concentration | 40-45 wt% |
| Sodium nitrite concentration | 0.5-0.55 mol/100 mL |
| Diazonium formation temp | -2 to 2 °C |
| Halogenation temp | 80-90 °C |
| Reaction time | 1-3 hours |
This step yields the aryl bromide intermediate with high purity and yield (~95%).
Coupling with Malononitrile
-
- Aryl bromide intermediate
- Malononitrile (1.1 to 1.5 molar equivalents)
- Alkali base (sodium methoxide, sodium isopropoxide, potassium isopropoxide)
- Catalyst (cuprous iodide, cuprous bromide, bis(triphenylphosphine)nickel chloride)
- Solvent (dimethylbenzene or dimethyl sulfoxide)
- Inert atmosphere (nitrogen)
-
- Dissolve malononitrile and alkali base in the solvent under nitrogen atmosphere; heat to 85-90 °C and react for 1-1.5 hours.
- Add the aryl bromide and catalyst mixture; continue reaction at 100-115 °C for 5-7 hours.
- Cool the reaction mixture, remove solvent under reduced pressure.
- Add water, adjust pH to acidic range (pH 3-4) using hydrochloric acid.
- Extract product with ethyl acetate multiple times.
- Concentrate the organic layer, induce crystallization with normal hexane at low temperature.
- Filter, wash to neutrality, and dry to obtain the aryl malononitrile product.
| Parameter | Value/Range |
|---|---|
| Molar ratio (malononitrile:base:catalyst) | 1.1-1.5 : 0.1-0.5 : 1.5-3 |
| Solvent volume (per mol malononitrile) | 500-600 mL |
| Reaction temperature (initial) | 85-90 °C |
| Coupling reaction temperature | 100-115 °C |
| Reaction time (coupling) | 5-7 hours |
| Atmosphere | Nitrogen (inert) |
-
- Cuprous iodide + cuprous bromide
- Cuprous iodide + nickel bis(triphenylphosphine) chloride
- Cuprous iodide + cuprous bromide + nickel chloride
Yield and Purity:
Yields up to 95.5% with purity exceeding 97% have been reported in analogous compounds.
Summary Table of Preparation Parameters
| Step | Key Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Diazotization & Halogenation | 4-methoxy-2-methylaniline, HBr, NaNO2, Fe(II) mix | 0 to 90 °C (multi-stage) | 1-3 hours | ~95 | >95 |
| Coupling with Malononitrile | Malononitrile, base, Cu(I)/Ni catalyst, solvent | 85-115 °C | 5-7 hours | ~95 | >97 |
Chemical Reactions Analysis
Types of Reactions
Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or platinum, and are carried out under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Activity
One of the most significant applications of malononitrile derivatives is in cancer treatment. Research has demonstrated that compounds synthesized from malononitrile exhibit anti-proliferative activities against various cancer cell lines. For instance, a study evaluated the anti-proliferative effects of pyran derivatives synthesized from malononitrile and found promising results with IC50 values indicating effective inhibition of cell growth in certain cancer types .
Antimicrobial Properties
Malononitrile-based compounds have also been investigated for their antimicrobial properties. A study reported the synthesis of new heterocyclic compounds containing sulfamoyl moieties through reactions involving malononitrile, which were subsequently evaluated for antimicrobial activity. The results indicated that these compounds could serve as effective antimicrobial agents against various pathogens .
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of pharmaceuticals. For example, it has been utilized in the preparation of hydrazone derivatives that demonstrate anti-cancer and anti-inflammatory properties. These derivatives are synthesized through multi-component reactions involving malononitrile and other reactants .
Material Science
Synthesis of Functional Materials
Malononitrile derivatives are also used in the development of functional materials. The compound can undergo reactions to form polymers or other materials with specific properties, such as thermal stability and mechanical strength. For instance, studies have shown that incorporating malononitrile into polymer matrices can enhance their thermal and mechanical properties, making them suitable for various industrial applications .
Nanocomposites
Research has explored the use of malononitrile in creating nanocomposites that exhibit enhanced electrical and thermal conductivity. These materials are being investigated for potential applications in electronics and energy storage devices due to their improved performance characteristics .
Agricultural Chemistry
Pesticide Development
The synthesis of new pesticides using malononitrile derivatives has been a focus area in agricultural chemistry. Compounds derived from malononitrile have shown potential as effective insecticides and fungicides, contributing to crop protection strategies. Studies have indicated that these compounds can disrupt the biological processes of pests while being less harmful to beneficial organisms .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anti-cancer agents | Effective inhibition in various cancer cell lines |
| Antimicrobial agents | Promising activity against pathogenic bacteria | |
| Pharmaceutical intermediates | Key role in synthesizing active pharmaceutical ingredients | |
| Material Science | Functional materials | Enhanced thermal stability and mechanical strength |
| Nanocomposites | Improved electrical and thermal conductivity | |
| Agricultural Chemistry | Pesticide development | Effective against pests with minimal environmental impact |
Case Studies
Case Study 1: Anti-Cancer Activity Evaluation
A comprehensive study was conducted to evaluate the anti-cancer efficacy of a series of pyran derivatives synthesized from malononitrile. The evaluation involved treating various cancer cell lines with these compounds and measuring their growth inhibition using MTT assays. The results indicated significant anti-proliferative effects, particularly at higher concentrations, suggesting potential for further development as therapeutic agents .
Case Study 2: Synthesis of Antimicrobial Compounds
In another study, researchers synthesized several new heterocyclic compounds containing a sulfamoyl moiety through reactions with malononitrile. These compounds were subjected to antimicrobial testing against a range of bacteria and fungi. The findings highlighted several candidates with potent antimicrobial activity, paving the way for future drug development .
Mechanism of Action
The mechanism by which Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Structural and Electronic Features
Key Observations :
Key Observations :
- Diazzo-coupling is the most common method for hydrazono-malononitriles, with yields influenced by substituent electronic effects .
- Three-component condensations are efficient for fused malononitrile heterocycles but suffer from moderate yields due to competing side reactions .
Key Observations :
Physical Properties
Key Observations :
- Methoxy groups improve solubility in polar solvents compared to non-polar substituents .
- Malononitrile derivatives generally exhibit high thermal stability, suitable for optical materials .
Biological Activity
Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- (CAS No. 101756-35-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential applications, supported by data tables and research findings.
Synthesis of Malononitrile, (4-methoxy-2-methylphenyl)hydrazono-
The synthesis of this compound typically involves the reaction of malononitrile with appropriate hydrazones derived from substituted phenyl groups. The general reaction pathway includes:
- Formation of Hydrazone : The initial step involves the condensation of 4-methoxy-2-methylphenyl hydrazine with an aldehyde or ketone.
- Cyclization : The hydrazone then reacts with malononitrile under reflux conditions to yield the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of malononitrile derivatives. For instance, one study evaluated several pyrazole derivatives, including those related to malononitrile compounds, demonstrating significant antibacterial activity against various pathogens.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| 10 | 0.30 | 0.35 | Bactericidal |
| 13 | 0.40 | 0.45 | Bactericidal |
These derivatives exhibited not only bactericidal properties but also inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential in treating infections caused by biofilm-forming bacteria .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies using cancer cell lines indicated that derivatives of malononitrile displayed cytotoxic effects with IC50 values ranging from to . The structure-activity relationship (SAR) analysis suggested that specific functional groups on the phenyl ring significantly enhance cytotoxicity.
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| 9 | A-431 | 1.61 |
| 10 | Jurkat | 1.98 |
Case Studies
- Antimicrobial Evaluation : A comprehensive evaluation was conducted on several derivatives of malononitrile against clinical isolates of bacteria such as E. coli and Klebsiella pneumoniae. The results indicated that compounds derived from malononitrile exhibited lower MIC values compared to standard antibiotics, indicating their potential as new antimicrobial agents .
- Cytotoxicity Assay : In a study assessing the cytotoxic effects on various cancer cell lines, malononitrile derivatives were tested using the MTT assay method. Results showed promising cytotoxicity with low IC50 values, suggesting a strong potential for development as anticancer agents .
Q & A
Q. What are the recommended synthesis protocols for preparing (4-methoxy-2-methylphenyl)hydrazono-malononitrile derivatives in laboratory settings?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between malononitrile and a substituted phenylhydrazine. For example:
React malononitrile (prepared via cyanoacetamide and phosgene in dichloromethane with diethylamine catalyst ) with 4-methoxy-2-methylphenylhydrazine.
Conduct the reaction under reflux in ethanol with a catalytic amount of triethylamine to promote hydrazone formation .
Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography using silica gel and ethyl acetate/hexane mixtures.
Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | High solubility |
| Catalyst | Triethylamine (0.5 mol%) | Accelerates imine formation |
| Temperature | 80°C (reflux) | Completes in 6–8 h |
Q. What safety precautions are critical when handling hydrazono-malononitrile compounds during experimental procedures?
- Methodological Answer :
- Use PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (hydrazones are potential irritants) .
- Work in a fume hood due to the volatility of malononitrile and potential phosgene byproducts .
- Dispose of waste via neutralization (e.g., with sodium bicarbonate) before transferring to hazardous waste containers .
Q. How can spectroscopic techniques (e.g., NMR, IR) characterize the structural features of hydrazono-malononitrile derivatives?
- Methodological Answer :
- ¹H NMR : Identify hydrazone NH protons (δ 10–12 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
- IR : Confirm C≡N stretches (2240–2260 cm⁻¹) and C=N stretches (1600–1650 cm⁻¹) .
- X-ray crystallography (if crystals form): Resolve tautomeric preferences (e.g., keto-enol equilibria) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of (4-methoxy-2-methylphenyl)hydrazono-malononitrile complexes?
- Methodological Answer :
- Use hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to model ground-state geometries and HOMO-LUMO gaps .
- Compare computed vibrational frequencies (IR) with experimental data to validate tautomer stability .
Table 2 : DFT-Based Reactivity Descriptors
| Descriptor | Value (eV) | Interpretation |
|---|---|---|
| HOMO-LUMO Gap | 3.2 | Moderate electrophilicity |
| Fukui Index (C=N) | 0.45 | Susceptible to nucleophilic attack |
Q. What strategies resolve contradictions in spectroscopic data interpretation for hydrazono-malononitrile adducts?
- Methodological Answer :
- Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation of the hydrazone group) .
- Isotopic labeling : Replace NH protons with deuterium to simplify splitting patterns .
- Correlated spectroscopy (COSY, NOESY) : Assign overlapping proton signals in crowded aromatic regions .
Q. How do solvent effects and catalyst selection influence Knoevenagel condensation involving malononitrile?
- Methodological Answer :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote side reactions (e.g., hydrolysis) .
- Catalysts :
- Base catalysts (e.g., piperidine): Favor enolate formation .
- Ionic liquids (e.g., [BMIM][BF₄]): Improve yields via stabilization of transition states .
Q. What methodological approaches enable enantioselective synthesis of β-chiral malononitrile derivatives?
- Methodological Answer :
- Use photoenzymatic cascades : Combine Knoevenagel condensation with enzymatic reduction (e.g., ene-reductases) under blue light to achieve >90% ee .
- Chiral auxiliaries : Attach temporary stereodirecting groups (e.g., Evans oxazolidinones) to the hydrazone moiety .
Q. How can hydrazono-malononitrile derivatives be applied in pharmacological research (e.g., anticancer activity)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
